molecular formula C14H17N3 B1442571 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine CAS No. 1339110-98-3

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Cat. No.: B1442571
CAS No.: 1339110-98-3
M. Wt: 227.3 g/mol
InChI Key: ZJTYSPBQHFKZGK-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is a derivative of cyclopentaquinoline and ethanediamine. It has a molecular formula of C14H17N3 and a molecular weight of 227.31 g/mol .

Mechanism of Action

Target of Action

The primary target of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with both the catalytic and peripheral sites of AChE . This dual-site binding mode enhances the compound’s inhibitory effect on AChE, leading to increased acetylcholine levels.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to its accumulation. This, in turn, can enhance the transmission of nerve impulses in cholinergic neurons .

Biochemical Analysis

Biochemical Properties

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase . This compound interacts with enzymes such as acetylcholinesterase, binding to its catalytic and peripheral sites, thereby inhibiting its activity . Additionally, it has been shown to have a lower affinity for butyrylcholinesterase compared to acetylcholinesterase . These interactions suggest that this compound may be useful in the treatment of diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer’s disease.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling . This can lead to improved cognitive function and memory in neuronal cells. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. The compound binds to both the catalytic and peripheral sites of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules involved in cholinergic signaling, further modulating its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive function in neuronal cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels . At high doses, it may exhibit toxic or adverse effects, such as overstimulation of cholinergic signaling, leading to symptoms of cholinergic toxicity. These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic signaling. The compound interacts with enzymes such as acetylcholinesterase, modulating its activity and affecting the levels of acetylcholine in synaptic clefts . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of other enzymes and cofactors involved in cholinergic signaling pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in enhancing cholinergic signaling.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic clefts, for example, is essential for its role in enhancing cholinergic signaling by inhibiting acetylcholinesterase and increasing acetylcholine levels.

Chemical Reactions Analysis

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Properties

IUPAC Name

N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYSPBQHFKZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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